4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine
Overview
Description
4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine: is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of a methyl group at position 4, a methylsulfanyl group at position 6, and an amino group at position 2 of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine typically involves multi-step reactions starting from acyclic precursors. One common method involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as benzylidene acetones and ammonium thiocyanates.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via S-methylation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with specific electronic and optical properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to nucleotides makes it a candidate for interacting with enzymes involved in DNA and RNA synthesis.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being investigated for its anti-inflammatory, antiviral, and anticancer properties. Its ability to inhibit specific enzymes makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites. This binding can interfere with the enzyme’s ability to catalyze reactions, leading to a decrease in the production of certain metabolites. The pathways involved may include those related to DNA and RNA synthesis, as well as metabolic pathways involving sulfur-containing compounds.
Comparison with Similar Compounds
- 2-Amino-4-methoxy-6-methylsulfanylpyrimidine
- 4-Methyl-6-phenylpyrimidin-2-amine
- 2-{[(4-methoxyphenyl)methyl]sulfanyl}-6-[(methylsulfanyl)methyl]pyrimidine
Comparison: 4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine is unique due to the specific arrangement of its functional groups. The presence of both a methyl and a methylsulfanyl group on the pyrimidine ring provides distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methyl-6-methylsulfanylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3S/c1-4-3-5(10-2)9-6(7)8-4/h3H,1-2H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDXLJBBOCKTKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285309 | |
Record name | 4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6307-46-6 | |
Record name | NSC41332 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41332 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-6-(methylsulfanyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.